

Technical Guide: Synthesis and Characterization of Tetraisopropyltin ()

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Compound of Interest

Compound Name: Tetraisopropyltin

CAS No.: 2949-42-0

Cat. No.: B1580660

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Part 1: Executive Summary & Core Directive

Tetraisopropyltin (CAS: 2949-42-0) is a sterically congested tetraalkyltin compound primarily utilized as a specialized precursor in organometallic synthesis, a standard in

NMR spectroscopy, and a volatile precursor for tin deposition in MOCVD (Metal-Organic Chemical Vapor Deposition) processes.

Unlike its ubiquitous cousins—tetramethyltin (volatile/toxic) and tetrabutyltin (standard Stille reagent)—the isopropyl variant introduces significant steric bulk around the central tin atom. This steric hindrance alters its reactivity profile, making it less susceptible to nucleophilic attack but also more challenging to synthesize in high purity without residual halides.

Critical Distinction: Do not confuse **Tetraisopropyltin** (

) with Tetraisopropyl Titanate (

), a common Lewis acid catalyst. This guide focuses exclusively on the organotin species.

Part 2: Safety & Handling (The "Zero-Compromise" Protocol)

Organotin compounds are neurotoxins and can be absorbed through the skin. While tetraalkyltins are generally less acutely toxic than trialkyltin halides, metabolism in the liver can cleave alkyl groups, generating highly toxic trialkyltin species.

- Engineering Controls: All operations must occur inside a certified fume hood with a face velocity >100 fpm.
- PPE: Double nitrile gloves (0.11 mm minimum) or Silver Shield® laminate gloves are mandatory. Standard latex is permeable to organotins.
- Quenching Protocol: Residual organotins on glassware should be rinsed with 5% methanolic KOH before washing to cleave C-Sn bonds and convert them to inorganic tin salts, which are less bioavailable.

Part 3: Synthesis Strategy

The Mechanistic Pathway: Grignard Alkylation

The most robust route to

is the exhaustive alkylation of tin(IV) chloride using isopropylmagnesium chloride.

Why this route? Direct alkylation with alkyllithium reagents is possible but often leads to Wurtz-type coupling side products due to the high reactivity of

. The Grignard reagent provides a balance of nucleophilicity and stability, essential for forcing the fourth bulky isopropyl group onto the tin center.

Experimental Protocol

Reagents:

- Tin(IV) Chloride (): 10.0 mmol (anhydrous, fuming liquid).

- Isopropylmagnesium Chloride (): 45.0 mmol (2.0 M in THF, 12.5% excess).
- Solvent: Anhydrous Diethyl Ether () or THF.

Step-by-Step Methodology:

- System Preparation: Flame-dry a 250 mL three-neck round-bottom flask equipped with a reflux condenser, pressure-equalizing addition funnel, and magnetic stir bar. Flush continuously with Argon or Nitrogen.
- Tin Halide Solvation: Charge the flask with 20 mL of anhydrous . Cool to 0°C in an ice bath. Carefully add (10 mmol) via syringe. Caution: Exothermic complexation.
- Grignard Addition: Transfer the solution (45 mmol) to the addition funnel. Add dropwise to the solution over 30 minutes. The solution will turn opaque/grey as precipitates.
- Forcing Conditions: Once addition is complete, remove the ice bath. Warm to room temperature, then heat to reflux for 4–6 hours.
 - Scientist's Note: The fourth alkylation is rate-limiting due to steric crowding. Insufficient reflux time yields triisopropyltin chloride (), a difficult-to-separate impurity.
- Quench & Workup:
 - Cool to 0°C.

- Cautiously quench with saturated aqueous
(slow addition to avoid foaming).
- Separate the organic layer.^[1] Extract the aqueous phase
with pentane or ether.
- Combine organics, wash with brine, and dry over anhydrous
.
- Purification:
 - Concentrate via rotary evaporation (bath temp < 40°C).
 - Fractional Distillation: Perform vacuum distillation.

boils at 89°C @ 10 mmHg (approx. 112°C at ambient pressure, though vacuum is preferred to prevent thermal decomposition).

Part 4: Characterization & Quality Control

Physical Properties Table

Property	Value	Notes
Molecular Formula		
Molecular Weight	291.06 g/mol	
Appearance	Colorless Liquid	
Density	1.124 g/cm ³	@ 20°C
Boiling Point	89°C	@ 10 mmHg
Refractive Index		
Solubility	Soluble in organic solvents	Insoluble in water

Spectroscopic Validation (NMR)

NMR is the definitive method for purity analysis. The presence of

and

satellites in the proton spectrum is a hallmark of organotin compounds.

- NMR (CDCl₃)

):

- Look for a septet (CH) and a doublet (

).

- Key Feature:

satellites flanking the alkyl signals. The coupling constant

is typically ~50 Hz.

- NMR (Decoupled):

- Chemical Shift: Expected range -40 to -60 ppm (relative to at 0 ppm).

- Note: Tetraalkyltins with bulky groups often shift upfield (shielded) compared to methyl/butyl analogs due to electronic and steric factors.

- Purity Check: A secondary peak around +10 to +50 ppm indicates incomplete alkylation ().

Workflow Visualization



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Figure 1: Optimized synthesis workflow for **Tetraisopropyltin** ensuring maximum conversion and safety.

Part 5: Applications & Expert Insights

MOCVD Precursor

Tetraisopropyltin is used as a volatile tin source for depositing tin oxide (

) thin films via Chemical Vapor Deposition. Its vapor pressure characteristics (moderate volatility) allow for controlled transport in the gas phase without the extreme toxicity of tetramethyltin.

NMR Standard

Due to its high symmetry and distinct chemical shift, it serves as a secondary reference standard for

NMR, particularly when studying sterically hindered stannanes.

Troubleshooting "The Missing Yield"

If your yield is <50%, the culprit is usually moisture or steric stalling.

- Moisture:

fumes and hydrolyzes instantly in air. Transfer must be via gas-tight syringe or cannula.

- Steric Stalling: The addition of the third and fourth isopropyl groups is slow. If the reaction is not refluxed sufficiently, you will isolate the chlorostannane. Monitor the reaction via TLC (non-polar hexane eluent) or crude NMR before quenching.

References

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